Cas no 2229164-83-2 (3-(5-methoxy-2-nitrophenyl)propane-1-thiol)

3-(5-methoxy-2-nitrophenyl)propane-1-thiol 化学的及び物理的性質
名前と識別子
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- 3-(5-methoxy-2-nitrophenyl)propane-1-thiol
- 2229164-83-2
- EN300-1788475
-
- インチ: 1S/C10H13NO3S/c1-14-9-4-5-10(11(12)13)8(7-9)3-2-6-15/h4-5,7,15H,2-3,6H2,1H3
- InChIKey: URJFQIHHGJICGT-UHFFFAOYSA-N
- ほほえんだ: SCCCC1C=C(C=CC=1[N+](=O)[O-])OC
計算された属性
- せいみつぶんしりょう: 227.06161445g/mol
- どういたいしつりょう: 227.06161445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-(5-methoxy-2-nitrophenyl)propane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1788475-0.05g |
3-(5-methoxy-2-nitrophenyl)propane-1-thiol |
2229164-83-2 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1788475-10.0g |
3-(5-methoxy-2-nitrophenyl)propane-1-thiol |
2229164-83-2 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1788475-0.5g |
3-(5-methoxy-2-nitrophenyl)propane-1-thiol |
2229164-83-2 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1788475-0.25g |
3-(5-methoxy-2-nitrophenyl)propane-1-thiol |
2229164-83-2 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1788475-2.5g |
3-(5-methoxy-2-nitrophenyl)propane-1-thiol |
2229164-83-2 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1788475-5g |
3-(5-methoxy-2-nitrophenyl)propane-1-thiol |
2229164-83-2 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1788475-10g |
3-(5-methoxy-2-nitrophenyl)propane-1-thiol |
2229164-83-2 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1788475-1g |
3-(5-methoxy-2-nitrophenyl)propane-1-thiol |
2229164-83-2 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1788475-0.1g |
3-(5-methoxy-2-nitrophenyl)propane-1-thiol |
2229164-83-2 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1788475-5.0g |
3-(5-methoxy-2-nitrophenyl)propane-1-thiol |
2229164-83-2 | 5g |
$2650.0 | 2023-06-02 |
3-(5-methoxy-2-nitrophenyl)propane-1-thiol 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
3-(5-methoxy-2-nitrophenyl)propane-1-thiolに関する追加情報
Introduction to 3-(5-methoxy-2-nitrophenyl)propane-1-thiol (CAS No. 2229164-83-2)
3-(5-methoxy-2-nitrophenyl)propane-1-thiol is a specialized organic compound with significant applications in the field of pharmaceutical research and chemical synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 2229164-83-2, has garnered attention due to its unique structural and functional properties. The presence of both a 5-methoxy-2-nitrophenyl moiety and a propane-1-thiol group makes it a versatile intermediate in the development of novel therapeutic agents. Its molecular structure not only facilitates diverse chemical reactions but also opens up possibilities for exploring its biological activity, particularly in the context of drug discovery and medicinal chemistry.
The 5-methoxy-2-nitrophenyl substituent is a key feature that contributes to the compound's reactivity and potential biological interactions. The methoxy group (-OCH₃) introduces a hydrophilic character, enhancing solubility in polar solvents, while the nitro group (-NO₂) serves as an electron-withdrawing entity, influencing electronic properties and reactivity. These characteristics make the compound an attractive candidate for further functionalization, enabling the synthesis of more complex molecules with tailored properties.
The propane-1-thiol backbone provides a flexible alkyl chain that can be modified in various ways to alter the compound's physicochemical properties. Thiols are known for their ability to participate in disulfide bond formation, which is crucial in protein structure and function. This property makes 3-(5-methoxy-2-nitrophenyl)propane-1-thiol a valuable building block for designing molecules that interact with biological targets involving sulfur-containing residues.
Recent advancements in synthetic chemistry have highlighted the utility of thiol-containing compounds in drug development. The ability of thiols to form stable disulfide bonds has been exploited in the design of enzyme inhibitors and antioxidants. For instance, studies have demonstrated that thiol-based compounds can modulate the activity of cysteine proteases, which are implicated in various pathological processes. The structural features of 3-(5-methoxy-2-nitrophenyl)propane-1-thiol make it a promising candidate for such applications, offering a balance between reactivity and stability.
In addition to its role as a synthetic intermediate, 3-(5-methoxy-2-nitrophenyl)propane-1-thiol has shown potential in material science applications. The combination of aromatic and aliphatic moieties allows for interactions with both polar and non-polar environments, making it suitable for use in polymer chemistry and surface modification. Researchers have explored its incorporation into functional materials to enhance properties such as adhesion, conductivity, and biocompatibility.
The pharmaceutical industry has been particularly interested in thiophenol derivatives due to their reported biological activities. Compounds structurally related to 3-(5-methoxy-2-nitrophenyl)propane-1-thiol have been investigated for their potential as antimicrobial agents, anti-inflammatory drugs, and even chemotherapeutic agents. The nitro group, in particular, has been shown to influence metabolic pathways and can be used to design prodrugs that release active species under specific physiological conditions.
One notable area of research involves the use of thiol compounds in redox-sensitive drug delivery systems. Thiols are highly reactive towards oxidative species, making them ideal candidates for developing prodrugs that release active therapeutic agents upon encountering oxidative stress, such as during inflammation or tumor microenvironments. The stability of 3-(5-methoxy-2-nitrophenyl)propane-1-thiol under normal conditions but its susceptibility to controlled oxidation makes it an excellent candidate for such applications.
The synthesis of 3-(5-methoxy-2-nitrophenyl)propane-1-thiol typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nucleophilic substitution reactions where the thiol group is introduced at the terminal carbon of the propane chain. The presence of the nitro group necessitates careful control of reaction conditions to avoid side products such as nitrite formation or decomposition.
Recent improvements in synthetic methodologies have enabled more efficient and scalable production of this compound. Catalytic approaches have been developed to enhance reaction yields while minimizing byproducts. Additionally, green chemistry principles have been applied to reduce solvent usage and improve environmental sustainability. These advancements not only make the production of 3-(5-methoxy-2-nitrophenyl)propane-1-thiol more cost-effective but also align with global efforts towards sustainable chemical manufacturing.
The analytical characterization of 3-(5-methoxy-2-nitrophenyl)propane-1-thiol is crucial for ensuring its purity and quality before use in pharmaceutical or industrial applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm its molecular structure and assess impurities. These analytical methods provide detailed information about the compound's chemical environment, helping researchers validate its identity and purity.
In conclusion, 3-(5-methoxy-2-nitrophenyl)propane-1-thiol (CAS No. 2229164-83-2) is a multifaceted compound with broad applications across pharmaceutical research, material science, and chemical synthesis. Its unique structural features make it a valuable intermediate for designing novel therapeutic agents and functional materials. Recent advancements in synthetic chemistry and drug delivery systems continue to expand its potential uses, positioning it as a key component in ongoing scientific investigations.
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